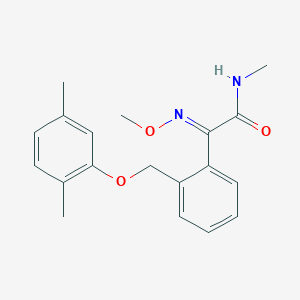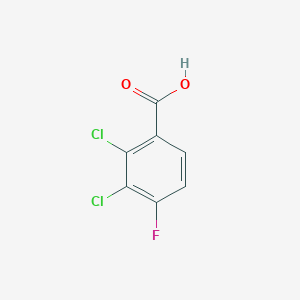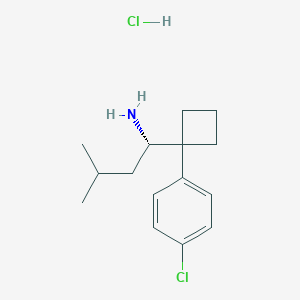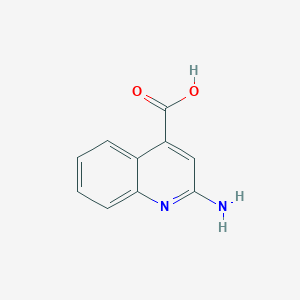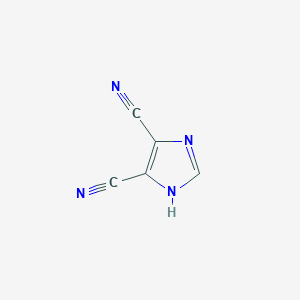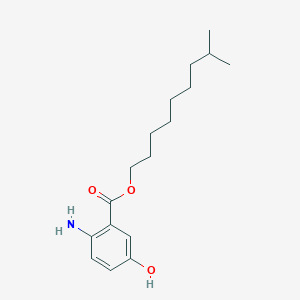
Isodecyl 5-hydroxyanthranilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isodecyl 5-hydroxyanthranilate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of tryptophan, an essential amino acid, and has been found to possess a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Metabolites in Marine-Derived Actinobacteria
Isodecyl 5-hydroxyanthranilate is related to compounds found in marine-derived actinobacteria. Guo et al. (2018) identified several 5-hydroxyanthranilic acid-related compounds, including isolauryl 5-hydroxyanthranilate, in Streptomyces sp. from the gut of a sea urchin. These compounds exhibited various biological activities, including cytotoxic and antibacterial properties [Guo et al., 2018].
5-Lipoxygenase Inhibitors
Isodecyl 5-hydroxyanthranilate shows potential as a 5-lipoxygenase inhibitor. Ohkuma et al. (1993) discovered similar compounds in the fermentation broth of Streptomyces sp., demonstrating significant in vitro 5-lipoxygenase inhibitory activities. This indicates a potential application in treating conditions related to lipoxygenase activity [Ohkuma et al., 1993].
Reductant for Methemoglobin
5-Hydroxyanthranilic acid, closely related to isodecyl 5-hydroxyanthranilate, has been studied for its role as an electron-transfer agent. Goda et al. (1977) found it to be a potential physiological reductant for methemoglobin in conditions like hereditary or drug-induced methemoglobinemia [Goda et al., 1977].
Intermediate in Anthranilate Metabolism
Cain (2005) studied 5-hydroxyanthranilic acid as an intermediate in anthranilate metabolism by Nocardia opaca. This study helps understand the broader metabolic pathways in which isodecyl 5-hydroxyanthranilate may be involved [Cain, 2005].
Stability in Food Processing
The stability of compounds like isodecyl 5-hydroxyanthranilate during food processing is crucial. Dimberg et al. (2001) explored the stability of oat avenanthramides, including compounds similar to isodecyl 5-hydroxyanthranilate, under various conditions like pH, temperature, and UV-light treatment. This has implications for food chemistry and the preservation of beneficial compounds during processing [Dimberg et al., 2001].
Metabolism in Animal Tissue
Naito et al. (1984) conducted a study on anthranilic acid metabolism in animal tissue, highlighting the presence of 5-hydroxyanthranilic acid and its related substances in the perfused liver of rats. This research provides insights into the metabolic pathways and potential physiological roles of compounds similar to isodecyl 5-hydroxyanthranilate in animal tissues [Naito et al., 1984].
Eigenschaften
CAS-Nummer |
148915-76-8 |
|---|---|
Produktname |
Isodecyl 5-hydroxyanthranilate |
Molekularformel |
C17H27NO3 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
8-methylnonyl 2-amino-5-hydroxybenzoate |
InChI |
InChI=1S/C17H27NO3/c1-13(2)8-6-4-3-5-7-11-21-17(20)15-12-14(19)9-10-16(15)18/h9-10,12-13,19H,3-8,11,18H2,1-2H3 |
InChI-Schlüssel |
WQDDSULPVSBTBO-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCOC(=O)C1=C(C=CC(=C1)O)N |
Kanonische SMILES |
CC(C)CCCCCCCOC(=O)C1=C(C=CC(=C1)O)N |
Andere CAS-Nummern |
148915-76-8 |
Synonyme |
BU 4601 A BU-4601 A isodecyl 5-hydroxyanthranilate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



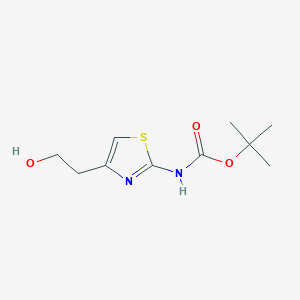
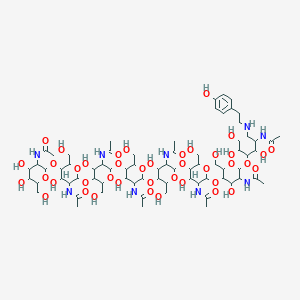
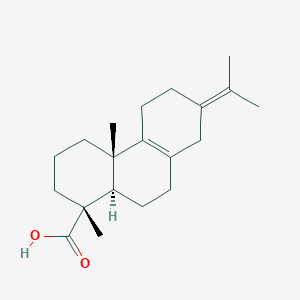
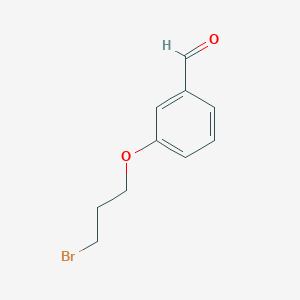
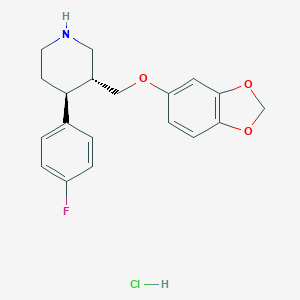
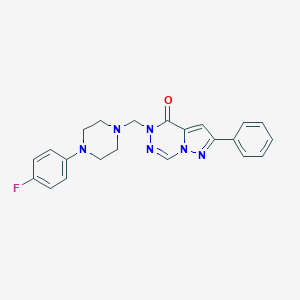
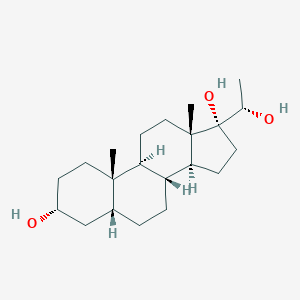
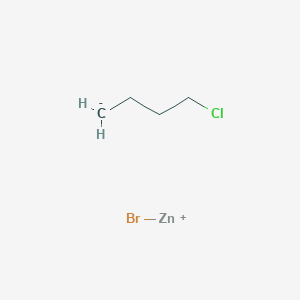
![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)
